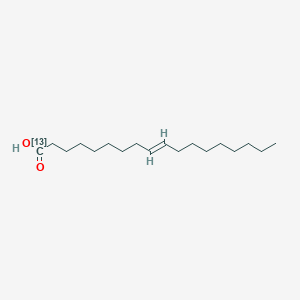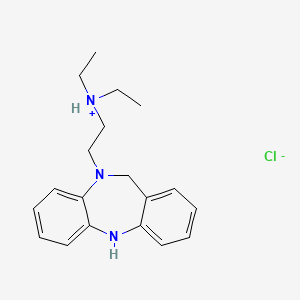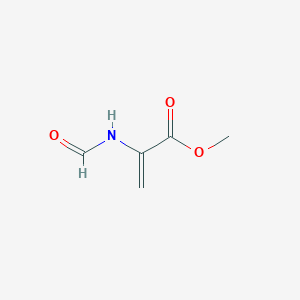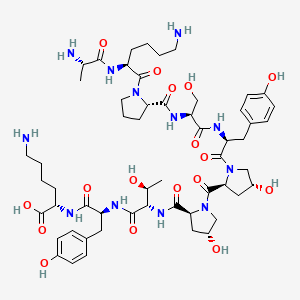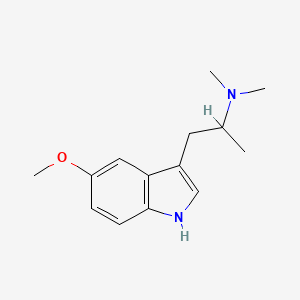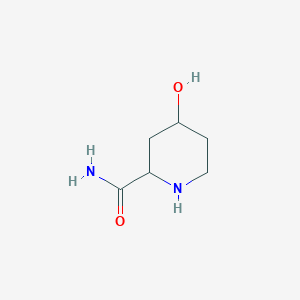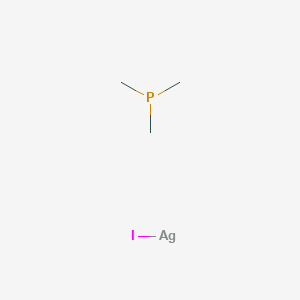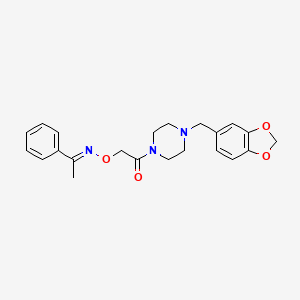
(Piperonylpiperazino-carboxymethyl) oxyimino acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME: is a complex organic compound that belongs to the class of oximes It is characterized by the presence of an acetophenone moiety linked to a piperazine ring, which is further substituted with a methylenedioxybenzyl group
Méthodes De Préparation
The synthesis of ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxime: The starting material, acetophenone, is reacted with hydroxylamine hydrochloride in the presence of a base to form acetophenone oxime.
Substitution reaction: The oxime is then reacted with 4-(3,4-methylenedioxybenzyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Analyse Des Réactions Chimiques
ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders due to the presence of the piperazine ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and methylenedioxybenzyl group are key functional groups that facilitate binding to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME include:
Acetophenone oxime: A simpler oxime derivative of acetophenone.
4-(3,4-Methylenedioxybenzyl)piperazine: A compound with a similar piperazine ring but lacking the oxime group.
N-(3,4-Methylenedioxybenzyl)piperazine: Another related compound with a different substitution pattern on the piperazine ring.
The uniqueness of ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME lies in its combined structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
38063-85-3 |
|---|---|
Formule moléculaire |
C22H25N3O4 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(E)-1-phenylethylideneamino]oxyethanone |
InChI |
InChI=1S/C22H25N3O4/c1-17(19-5-3-2-4-6-19)23-29-15-22(26)25-11-9-24(10-12-25)14-18-7-8-20-21(13-18)28-16-27-20/h2-8,13H,9-12,14-16H2,1H3/b23-17+ |
Clé InChI |
KWDPSAPVOQDPLI-HAVVHWLPSA-N |
SMILES isomérique |
C/C(=N\OCC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C4=CC=CC=C4 |
SMILES canonique |
CC(=NOCC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)

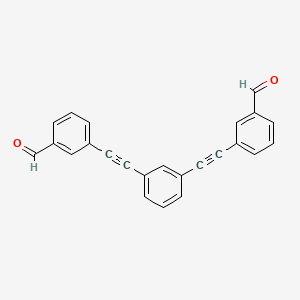
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
